Sodium isonicotinate
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Overview
Description
It has the molecular formula C6H4NNaO2 and a molecular weight of 145.09 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sodium isonicotinate, also known as isonicotinic acid sodium salt, is a compound that has been studied for its potential biological activities .
Mode of Action
It’s worth noting that the compound is related to Methyl isonicotinate, which has been found to influence the movement of thrips . .
Biochemical Pathways
For instance, Methyl isonicotinate has been associated with calcium signaling, cAMP-mediated signaling, dopamine receptor signaling, and G-protein-coupled receptor signaling . Whether this compound affects similar pathways is a topic for future research.
Result of Action
Related compounds, such as methyl isonicotinate, have been found to have antiproliferative effects on carcinoma cells . Whether this compound has similar effects is a topic for future research.
Action Environment
It’s known that various environmental and stress factors can influence the secondary metabolism in medicinal plants, potentially affecting the production of compounds like this compound .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have an impact on gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Sodium isonicotinate is not well-defined. It is known to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Therefore, it is difficult to comment on any threshold effects or toxic effects at high doses
Transport and Distribution
It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isonicotinate can be synthesized through the neutralization of isonicotinic acid with sodium hydroxide. The reaction typically involves dissolving isonicotinic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing, pH adjustment, and crystallization helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Sodium isonicotinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isonicotinic acid N-oxide.
Reduction: It can be reduced to form isonicotinamide.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Isonicotinic acid N-oxide.
Reduction: Isonicotinamide.
Substitution: Metal isonicotinates.
Scientific Research Applications
Sodium isonicotinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Inositol nicotinate: A niacin ester used as a vasodilator and dietary supplement.
Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.
Lanthanide isonicotinates: Coordination compounds with unique magnetic and luminescent properties.
Uniqueness: Sodium isonicotinate is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry. Its sodium salt form also enhances its solubility in water, which is advantageous for various applications .
Properties
CAS No. |
16887-79-9 |
---|---|
Molecular Formula |
C6H5NNaO2 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
sodium;pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9); |
InChI Key |
HCYCXCGNTXGKLQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CN=CC=C1C(=O)O.[Na] |
16887-79-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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